molecular formula C16H22O3 B069572 5-Oxo-5-(4-pentylphenyl)pentanoic acid CAS No. 178686-76-5

5-Oxo-5-(4-pentylphenyl)pentanoic acid

Cat. No. B069572
M. Wt: 262.34 g/mol
InChI Key: VYJQDSMGJZYNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Oxo-5-(4-pentylphenyl)pentanoic acid” is a chemical compound with the molecular formula C16H22O3 . It has an average mass of 262.344 Da and a monoisotopic mass of 262.156891 Da . It is functionally related to a glutaric acid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4- (4-styrylphenylcarbamoyl)butyric acid, a dicarboxylic acid monoamide, results from the formal condensation of one of the carboxyl groups of glutaric acid with the amino group of 4-aminostilbene .

Scientific Research Applications

Synthesis of Complex Molecules

The synthesis and structural analysis of W(CO)5 complexes of 5-Oxo-5-(2,5-dimethylazaferrocen-1′-yl)pentanoic acid demonstrate the compound's utility in creating novel metal-carbonyl tracers for the amino function. This research highlights its role in developing infrared-detectable markers for biochemical applications, revealing the compound's potential in bioconjugation and labeling techniques (Kowalski et al., 2009). Additionally, the transformation of these complexes into bioconjugates that exhibit stable, sharp absorption bands further underscores the versatility of 5-Oxo-5-(4-pentylphenyl)pentanoic acid derivatives in synthetic chemistry and materials science.

Biofuel and Chemical Production

Levulinic acid, a closely related keto acid, serves as a "platform chemical" for producing biofuels and chemicals, highlighting the broader class of keto acids' potential in renewable energy and green chemistry. This context emphasizes the importance of derivatives like 5-Oxo-5-(4-pentylphenyl)pentanoic acid in generating critical industrial chemicals and fuels from renewable resources, thereby contributing to the development of sustainable production methods (Malu et al., 2020).

Medicinal Chemistry and Therapeutics

The exploration of 5-Oxo-ETE, a compound structurally similar to 5-Oxo-5-(4-pentylphenyl)pentanoic acid, in the context of eosinophil chemoattractants, provides insights into the therapeutic potential of such molecules. Studies have identified the potent chemoattractant properties of 5-Oxo-ETE for eosinophils, suggesting a role for related compounds in treating allergic diseases and conditions marked by eosinophil infiltration (Powell & Rokach, 2005). This research application signifies the therapeutic relevance of 5-Oxo-5-(4-pentylphenyl)pentanoic acid derivatives in developing novel treatments for asthma and other eosinophilic disorders.

Material Science and Imaging Applications

Research on iodinated derivatives of pentanoic acid, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, illustrates the compound's potential in material science and medical imaging. The high iodine content of these derivatives renders them highly radiopaque, making them suitable for X-ray imaging applications. Such studies showcase the adaptability of 5-Oxo-5-(4-pentylphenyl)pentanoic acid and its derivatives in creating novel materials for diagnostic imaging, offering a pathway to enhance the visibility of biological tissues and structures in medical examinations (Gopan et al., 2021).

properties

IUPAC Name

5-oxo-5-(4-pentylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-3-4-6-13-9-11-14(12-10-13)15(17)7-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJQDSMGJZYNCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571104
Record name 5-Oxo-5-(4-pentylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-5-(4-pentylphenyl)pentanoic acid

CAS RN

178686-76-5
Record name δ-Oxo-4-pentylbenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178686-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(4-pentylphenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glutaric anhydride (10 g; 0.1mole) is reacted with pentylbenzene (100 ml) and aluminum chloride (29 g; 0.22 mole) at room temperature for 4 hours. The reaction mixture is poured into a mixture of ice-water (500 ml) and concentrated hydrochloric acid (50 ml) with vigorous stirring. The crude product is collected by filtration and recrystallized from aqueous ethanol to give 4-(4-n-pentylbenzoyl)butanoic acid (16.2 g) as colorless crystals, m.p. 104°-106° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.